Heptafluoro-2-nitrosopropane

Description

Positioning Heptafluoro-2-nitrosopropane within Contemporary Fluorine Chemistry Research Paradigms

This compound, a perfluorinated nitrosoalkane, holds a significant position in modern fluorine chemistry. Its unique electronic properties, stemming from the presence of seven fluorine atoms, make it a valuable tool and building block in various research areas. It is utilized as a solvent in certain chemical reactions and has applications in aerosol products. lookchem.com The compound is a key intermediate in the synthesis of more complex fluorinated molecules. google.comccspublishing.org.cn

Contemporary research paradigms in fluorine chemistry often focus on the development of novel materials and pharmaceuticals. In this context, this compound serves as a source of the heptafluoroisopropyl (B10858302) group, which can impart desirable properties such as lipophilicity and metabolic stability to larger molecules. Its reactivity as a nitroso compound also allows for its participation in a variety of cycloaddition and radical trapping reactions, making it a versatile reagent in synthetic organic chemistry. researchgate.net

Furthermore, the study of intermolecular interactions involving fluorinated compounds is a burgeoning field. This compound, and its derivatives like heptafluoro-2-iodopropane, are used as models to investigate halogen bonding, a non-covalent interaction that is gaining importance in crystal engineering and supramolecular chemistry. rsc.org The investigation of such interactions provides fundamental insights into the behavior of fluorinated molecules and informs the design of new materials with tailored properties.

Historical Context and Evolution of Academic Research on Perfluorinated Nitroso Compounds

The academic exploration of perfluorinated nitroso compounds is rooted in the broader history of organofluorine chemistry, which saw significant expansion in the mid-20th century. The introduction of fluorine into organic molecules became more widespread in the 1930s, leading to the discovery of a vast array of new compounds with unique properties. mdpi.com Research into perfluorinated nitrosoalkanes, specifically, gained momentum in the following decades.

Early studies focused on the synthesis and fundamental reactivity of these compounds. For instance, research conducted prior to 1979 investigated the reactions of lower perfluoro-nitrosoalkanes with diazoalkanes. rsc.org These foundational studies laid the groundwork for understanding the chemical behavior of the C-N=O group in a perfluorinated environment.

The evolution of research on perfluorinated nitroso compounds has mirrored advances in analytical techniques and the growing interest in fluorinated materials and life science applications. From initial synthetic explorations, the focus has shifted towards more nuanced investigations of reaction mechanisms and the utilization of these compounds as specialized reagents. The ability of nitroso compounds to act as radical scavengers, for example, has been exploited in mechanistic studies. researchgate.net The development of sophisticated spectroscopic methods has further enabled detailed characterization of the transient intermediates and final products in these reactions.

Fundamental Academic Significance of this compound in Mechanistic Organic Chemistry

This compound has proven to be a compound of considerable academic significance in the field of mechanistic organic chemistry. Its utility primarily stems from its distinctive reactivity, which allows for the elucidation of complex reaction pathways.

One of the most notable applications of this compound and related perfluorinated nitrosoalkanes is in the study of radical reactions. These compounds can function as "spin traps," reacting with transient and highly reactive radical species to form more stable nitroxide radicals. researchgate.net These persistent radicals can then be characterized using techniques like electron spin resonance (ESR) spectroscopy, providing unequivocal evidence for the presence and structure of the initial radical intermediate. This has been instrumental in understanding the mechanisms of various organic reactions.

The reaction of this compound with diazo compounds, such as diphenyldiazomethane, has also been a subject of mechanistic inquiry. rsc.orglookchem.com These reactions can proceed through various pathways, including cycloaddition and redox processes, and the analysis of the resulting products provides insight into the electronic nature and reactivity of the perfluorinated nitroso group. For example, the reaction with diphenyldiazomethane yields benzophenone (B1666685) and perfluoro-azoxypropane, indicating a reaction stoichiometry of 2:1 for the nitrosoalkane to the diazo compound and proceeding with the evolution of nitrogen. rsc.org

Furthermore, theoretical studies on the reactions of nitroso compounds, including analogues of this compound, have been conducted to model reaction mechanisms and solvent effects. researchgate.net These computational investigations complement experimental findings and provide a deeper understanding of the transition states and intermediates involved in these transformations.

Data Tables

Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | -18 to -16 °C | dtic.mil |

Interactive Data Table: Physical Properties of a Related Compound, Heptafluoro-2-iodopropane

| Property | Value | Unit | Reference |

| Boiling Point | 40 | °C | sigmaaldrich.comepa.gov |

| Density | 2.08 | g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | 1.329 | n20/D | sigmaaldrich.com |

| Vapor Pressure | 7.12 | psi at 20 °C | sigmaaldrich.com |

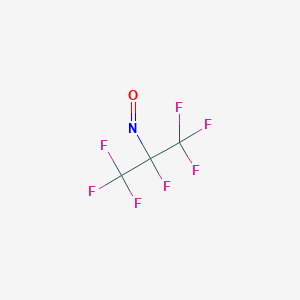

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7NO/c4-1(11-12,2(5,6)7)3(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKTSOYJLOODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(N=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379278 | |

| Record name | Perfluoro-2-nitrosopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-98-0 | |

| Record name | Perfluoro-2-nitrosopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Heptafluoro 2 Nitrosopropane and Its Fluorinated Analogues

Elucidation of Mechanistic Pathways for Nitroso Group Introduction in Perfluorinated Alkanes

The introduction of a nitroso moiety onto a perfluorinated alkane backbone is a chemically demanding transformation. The strong carbon-fluorine bonds and the inductive effects of the fluorine atoms influence the reactivity of potential precursors and intermediates. Mechanistic understanding is crucial for the development of efficient synthetic routes. The pathways for introducing the nitroso group can be broadly categorized into direct synthesis and precursor-based routes.

Direct synthesis aims to introduce the nitroso group onto a perfluoroalkane or a closely related precursor in a single key step. One documented method involves the reaction of perfluorinated species with a nitrosating agent under specific conditions.

A notable direct synthesis involves the irradiation of a reaction mixture containing a perfluorinated precursor. For instance, the synthesis of heptafluoro-2-nitrosopropane has been achieved through the ultraviolet irradiation of heptafluorobutyryl nitrite (B80452). This method relies on the photolytic cleavage of the O-N bond to generate a nitrosyl radical (•NO) and a heptafluorobutyryloxyl radical. The subsequent decarboxylation of the acyloxyl radical yields a heptafluoropropyl radical, which can then be trapped by the nitrosyl radical.

Another approach involves the reaction of perfluoroolefins with nitrosyl halides. For example, the reaction of tetrafluoroethylene (B6358150) with nitrosyl chloride (NOCl) can lead to the formation of a nitroso compound. ucl.ac.uk While this specific example does not yield this compound, the underlying principle of adding a nitrosyl halide across a double bond is a key strategy in the synthesis of perfluorinated nitrosoalkanes.

A documented synthesis of this compound involved the irradiation of a solution with a Westinghouse sun lamp for 24 hours. dtic.mil Distillation of the resulting materials yielded this compound. dtic.mil

Table 1: Example of Direct Synthesis of this compound

| Precursor | Reagents/Conditions | Product | Yield | Reference |

| Perfluorobutyric anhydride (B1165640) / Nitric Oxide | Westinghouse sun lamp irradiation (24 hours) | This compound | 48% of theory | dtic.mil |

Note: The yield is based on the theoretical conversion from a side reaction described in the source.

Precursor-based methods involve the synthesis of a molecule that already contains the perfluoroalkyl group and a functional group that can be converted into a nitroso group. These multi-step approaches can offer greater control over the final product.

A common strategy is the use of perfluorinated carboxylic acids or their derivatives. For example, perfluoroacyl nitrites, such as trifluoroacetyl nitrite, can serve as precursors. thieme-connect.de These are often generated in situ and can react with various substrates to introduce the perfluoronitrosoalkane moiety. The synthesis of this compound can be envisioned through the use of heptafluorobutyryl nitrite (C3F7COONO), which can be prepared from the corresponding perfluorinated acyl halide or anhydride. dtic.mil The thermal or photochemical decomposition of this precursor generates the C3F7 radical and NO radical, which then combine.

The oxidation of perfluoroalkylamines or hydroxylamines is another potential precursor-based route. While the synthesis of 2-methyl-2-nitrosopropane (B1203614) often involves the oxidation of tert-butylamine (B42293) or tert-butylhydroxylamine, analogous reactions with perfluorinated substrates are more challenging due to the stability of the starting materials. wikipedia.org

The use of organometallic reagents containing a perfluoroalkyl group, followed by reaction with a nitrosating agent like nitrosyl chloride, represents another synthetic avenue. This method has been employed for the synthesis of various nitroso compounds. nih.gov

Table 2: Key Precursors in the Synthesis of Perfluorinated Nitrosoalkanes

| Precursor Type | Example | Subsequent Reaction | Reference |

| Perfluoroacyl Nitrite | Heptafluorobutyryl nitrite (C3F7COONO) | Photochemical or thermal decomposition | dtic.mil |

| Perfluoroolefin | Hexafluoropropene (B89477) | Addition of nitrosyl halides | acs.org |

| Perfluoroalkyl-metal | Heptafluoropropyl Grignard reagent | Reaction with nitrosyl chloride | nih.gov |

Methodological Refinements and Optimization in the Synthesis of this compound

Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters for optimization include the choice of nitrosating agent, reaction temperature, pressure, and the use of photochemical or thermal initiation.

In photochemical methods, the wavelength and intensity of the light source are critical. For instance, the use of a Hanovia ultraviolet lamp has been reported in the synthesis of related nitroso compounds, with reaction times extending over several hours. dtic.mil The optimization of the photochemical generation of trifluoronitromethane, a related compound, highlights the importance of reactor design and purification techniques for obtaining pure products. acs.org

For syntheses involving gaseous reactants like nitric oxide, controlling the partial pressures of the reagents is essential for achieving the desired stoichiometry and preventing unwanted side reactions. The reaction temperature must also be carefully controlled, as many perfluorinated nitrosoalkanes are volatile and can decompose at higher temperatures. Reactions are often carried out at low temperatures, such as -78 °C, to control reactivity and stabilize the products. rsc.org

Purification of the final product is also a significant consideration. Due to the volatility of this compound (b.p. -18 to -16 °C at 630 mm), cryogenic distillation or trap-to-trap condensation techniques are often necessary to isolate the pure compound from unreacted starting materials and byproducts. dtic.mil

Control over Regio- and Stereochemistry in the Synthesis of Perfluorinated Nitroso Compounds

When the perfluoroalkane chain allows for the formation of isomers, controlling the regioselectivity of the nitroso group introduction becomes crucial. For this compound, the nitroso group is located on the secondary carbon. Syntheses starting from precursors like hexafluoropropene naturally lead to the addition at the 2-position due to the electronic effects of the trifluoromethyl group.

In reactions involving the addition of nitrosyl halides to unsymmetrical perfluoroolefins, the regioselectivity is governed by the electronic and steric properties of the olefin. The electrophilic part of the nitrosyl reagent will typically add to the more electron-rich carbon of the double bond.

Stereochemistry becomes a factor in the synthesis of chiral perfluorinated nitroso compounds. While this compound itself is achiral, related compounds with stereocenters require stereoselective synthetic methods. The hetero-Diels-Alder reaction between a nitroso compound (as the dienophile) and a conjugated diene is a powerful tool for creating stereocenters. beilstein-journals.orgnih.gov The regio- and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the diene and the nitroso dienophile. beilstein-journals.orgnih.gov Theoretical studies on the ene reactions of nitroso compounds suggest that these reactions proceed through stepwise paths involving polarized diradical intermediates, which can maintain stereochemical relationships. researchgate.net The use of chiral catalysts, such as chiral Brønsted acids, can also be employed to achieve enantioselective synthesis of related nitrogen-containing heterocyclic compounds. beilstein-journals.org

Elucidating Reaction Mechanisms of Heptafluoro 2 Nitrosopropane in Advanced Chemical Systems

Radical Processes and Spin Trapping Applications of Heptafluoro-2-nitrosopropane

The electron-withdrawing nature of the heptafluoroisopropyl (B10858302) group significantly influences the reactivity of the nitroso moiety, making this compound a subject of interest for radical trapping applications, particularly in fluorinated systems.

Mechanism of Nitroxide Radical Adduct Formation from Polyfluoroalkyl Radicals

The fundamental mechanism of spin trapping by nitroso compounds involves the rapid addition of a transient radical to the nitrogen atom of the nitroso group. wikipedia.org In the case of this compound, its reaction with a polyfluoroalkyl radical (Rf•) is expected to proceed via a similar pathway to form a highly stable perfluorinated nitroxide radical adduct.

The reaction can be depicted as follows: (CF3)2CF-N=O + Rf• → (CF3)2CF-N(O•)-Rf

The mechanism involves the homolytic attack of the polyfluoroalkyl radical on the nitrogen atom of the nitroso group. This process leads to the formation of a new carbon-nitrogen bond and the conversion of the nitroso group into a nitroxide radical. The high stability of the resulting nitroxide is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, as well as the steric shielding provided by the bulky perfluoroalkyl groups. This shielding effect significantly reduces the rate of radical-radical termination reactions, thereby increasing the lifetime of the spin adduct and facilitating its detection by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org

EPR spectroscopy is a crucial technique for characterizing these nitroxide radical adducts. The resulting EPR spectrum provides valuable information about the structure of the trapped radical through the analysis of hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, such as 14N and 19F. doi.org

Application of this compound as a Spin Trap in Complex Radical Systems

Spin trapping is a powerful technique for detecting and identifying short-lived radical intermediates in complex chemical and biological systems. wikipedia.org C-nitroso compounds, such as this compound, are effective spin traps due to their high reactivity towards a wide range of radicals. The resulting nitroxide adducts are significantly more stable than the initial radicals, allowing for their accumulation to detectable concentrations. rsc.org

This compound is particularly well-suited for applications in complex radical systems involving fluorinated species. Its perfluorinated structure ensures its solubility and stability in fluorinated solvents and matrices, where conventional hydrocarbon-based spin traps may be ineffective. Furthermore, its ability to trap polyfluoroalkyl radicals makes it an invaluable tool for studying the degradation mechanisms of per- and polyfluoroalkyl substances (PFAS), which are of significant environmental concern.

The utility of this compound as a spin trap can be illustrated in the study of photocatalytic degradation of fluorinated pollutants. In such systems, highly reactive radicals are generated, and their identification is key to understanding the degradation pathways. By introducing this compound into the system, these transient radicals can be trapped, and the resulting stable nitroxide adducts can be analyzed by EPR spectroscopy to elucidate the nature of the radical intermediates. mdpi.com

Kinetic and Thermodynamic Aspects of Radical Adduct Formation

The thermodynamic stability of the resulting nitroxide adduct is equally important. A thermodynamically stable adduct will have a longer lifetime, allowing for easier detection. The stability of perfluorinated nitroxide radicals is generally high due to the electronic effects of the fluorine atoms and the steric hindrance around the nitroxide group. The carbon-nitrogen bond formed during the trapping process is typically strong.

Below is a table of representative kinetic data for the association of various perfluorinated alkyl radicals, which can provide some context for the reactivity of the radicals that this compound would trap. It is important to note that these are not the rate constants for the reaction with the spin trap itself.

Table 1: Representative High-Pressure-Limit Rate Coefficients for Perfluoroalkyl Radical Association Reactions

| Reaction | k (298 K) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| CF₃• + CF₃• → C₂F₆ | 1.0 x 10⁻¹¹ |

| CF₃• + C₂F₅• → C₃F₈ | 1.2 x 10⁻¹¹ |

| C₂F₅• + C₂F₅• → n-C₄F₁₀ | 0.8 x 10⁻¹¹ |

Data is illustrative and based on general values for perfluoroalkyl radical recombination. chemrxiv.org

Cycloaddition Reactions Involving this compound

The nitroso group in this compound can also participate in cycloaddition reactions with unsaturated organic substrates. The electronic properties conferred by the perfluoroalkyl groups are expected to play a significant role in the reactivity and regioselectivity of these reactions.

[2+2] Cycloadditions with Unsaturated Organic Substrates

While specific examples of [2+2] cycloadditions involving this compound are not extensively documented, the reactivity of other perfluorinated compounds suggests that such reactions are plausible. researchgate.net The [2+2] cycloaddition would involve the reaction of the N=O double bond of this compound with an alkene or alkyne to form a four-membered heterocyclic ring (an oxazetidine or a 1,2-oxazete, respectively).

The general scheme for a [2+2] cycloaddition with an alkene is as follows: (CF3)2CF-N=O + R2C=CR2 → (CF3)2CF-N-O-CR2-CR2 (a 1,2-oxazetidine)

The feasibility of this reaction is governed by orbital symmetry rules. Photochemical conditions are often required to promote formally forbidden thermal [2+2] cycloadditions. The perfluoroalkyl groups in this compound would be expected to influence the frontier molecular orbitals of the nitroso group, thereby affecting its reactivity in these cycloadditions.

[3+2] Dipolar Cycloadditions in Perfluorinated Chemical Contexts

Nitroso compounds can, in some contexts, behave as 1,3-dipoles or react with 1,3-dipoles in [3+2] cycloaddition reactions. While there are no specific documented examples of this compound itself acting as a 1,3-dipole, the chemistry of other fluorinated compounds in [3+2] cycloadditions is an active area of research. mdpi.comrsc.org For instance, theoretical studies on the [3+2] cycloaddition of nitrones with perfluorinated alkenes have shown that these reactions are often thermodynamically favorable. mdpi.com

In a hypothetical [3+2] cycloaddition where this compound acts as the dipolarophile, it would react with a 1,3-dipole, such as a nitrile oxide or an azide, to form a five-membered heterocyclic ring. The strong electron-withdrawing nature of the heptafluoroisopropyl group would make the N=O bond electron-deficient and thus a potentially good dipolarophile for reaction with electron-rich dipoles.

The regioselectivity of such reactions would be dictated by the frontier molecular orbital interactions between the dipole and the dipolarophile. The presence of the perfluorinated group would likely exert a strong directing effect on the outcome of the cycloaddition.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitroxide Radical |

| Polyfluoroalkyl Radical |

| Per- and polyfluoroalkyl substances (PFAS) |

| Alkene |

| Alkyne |

| 1,2-Oxazetidine |

| 1,2-Oxazete |

| Nitrone |

| Nitrile Oxide |

[4+2] Cycloadditions with this compound as a Dienophile or Related Component

The electron-withdrawing nature of the two trifluoromethyl groups in this compound enhances the electrophilicity of the nitrogen-oxygen double bond. This electronic feature makes it a potentially reactive dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The N=O group of the nitroso compound can act as the dienophilic component, leading to the formation of heterocyclic adducts.

While specific studies detailing the [4+2] cycloaddition reactions of this compound are not extensively documented in publicly available literature, the reactivity of analogous fluorinated nitroso compounds suggests its potential participation. For instance, trifluoronitrosomethane has been shown to react with various dienes. These reactions typically proceed to form oxazine derivatives. The high reactivity of perfluoroalkyl nitroso compounds is attributed to the strong inductive effect of the perfluoroalkyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the N=O bond, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene. wikipedia.orgorganic-chemistry.org

Mechanistic Investigations of Cycloaddition Reaction Pathways (Concerted vs. Stepwise)

The mechanism of Diels-Alder reactions can be broadly categorized as either concerted or stepwise. A concerted mechanism involves a single transition state where all bond-forming and bond-breaking events occur simultaneously. wikipedia.orgyoutube.com In contrast, a stepwise mechanism proceeds through one or more intermediates. The distinction between these pathways is a subject of ongoing investigation in organic chemistry and is often dependent on the specific reactants and reaction conditions. wikipedia.orgyoutube.com

For the cycloaddition of this compound, both mechanistic pathways are theoretically plausible. A concerted [4+2] cycloaddition would be characterized by a pericyclic transition state and is often favored in reactions of simple nitroso compounds. However, the presence of the strongly electron-withdrawing heptafluoroisopropyl group could stabilize a potential zwitterionic or diradical intermediate, making a stepwise pathway more competitive. Computational studies on related systems, such as the cycloaddition of nitrosoalkenes, have explored both concerted and stepwise pathways, indicating that the operative mechanism can be highly dependent on the electronic nature of the substituents. wikipedia.org Definitive experimental or computational evidence specifically for this compound to elucidate its preferred cycloaddition mechanism remains a subject for future research.

Oxidation and Reduction Chemistry of the Nitroso Functionality in Perfluorinated Systems

The nitroso group in this compound is a versatile functional group that can undergo both oxidation and reduction, leading to a variety of other nitrogen-containing functionalities.

Controlled Oxidation of the Nitroso Group to Perfluorinated Nitro Compounds

The oxidation of a nitroso group to a nitro group is a common transformation in organic chemistry. britannica.com For this compound, this would involve the conversion of the -N=O group to an -NO2 group, yielding heptafluoro-2-nitropropane. This transformation is significant as it provides a route to perfluorinated nitroalkanes, which are valuable synthetic intermediates.

Reductive Pathways Leading to Novel Fluorinated Nitrogen-Containing Derivatives

The reduction of the nitroso group in this compound can lead to a variety of valuable fluorinated nitrogen-containing compounds, such as hydroxylamines and amines. nih.govgoogle.comgoogle.comnih.gov

The partial reduction of the nitroso group typically yields the corresponding hydroxylamine, N-(heptafluoroisoprop-2-yl)hydroxylamine. This can be achieved using milder reducing agents. Further reduction leads to the formation of the primary amine, heptafluoroisoprop-2-ylamine. Stronger reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, are generally employed for this complete reduction.

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research Contexts

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Adduct Analysis

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a primary technique for the detection and characterization of paramagnetic species, including free radicals. huji.ac.il Due to the transient nature of many radicals, spin-trapping agents are employed to convert them into more persistent radical adducts, which can then be studied by EPR. wikipedia.org Nitroso compounds, such as heptafluoro-2-nitrosopropane, are effective spin traps that react with transient radicals to form stable nitroxide radicals. nih.gov

The EPR spectrum of a nitroxide radical provides a wealth of information about its structure and electronic environment. The primary spectral features are the g-factor and the hyperfine coupling constants (hfccs), which arise from the interaction of the unpaired electron with magnetic nuclei. libretexts.org For nitroxide radicals formed from this compound adducts, the most significant hyperfine interactions are typically with the nitrogen nucleus of the nitroso group and with the fluorine nuclei of the heptafluoroisopropyl (B10858302) group.

The hyperfine splitting pattern in the EPR spectrum allows for the identification of the trapped radical. The magnitude of the nitrogen hyperfine coupling constant (aN) is sensitive to the nature of the substituents on the nitrogen atom and can provide insights into the electronic structure of the nitroxide. Similarly, the fluorine hyperfine coupling constants (aF) are dependent on the through-bond and through-space interactions between the unpaired electron and the fluorine nuclei. nih.gov

| Trapped Radical | Nucleus | Calculated a-value (G) |

|---|---|---|

| · CH₃ | ¹⁴N | 15.2 |

| ¹H (β) | 10.5 | |

| · OH | ¹⁴N | 14.8 |

| ¹H (γ) | 1.2 |

Quantitative EPR (qEPR) can be employed to determine the concentration of the formed nitroxide radical adducts, which, under specific conditions, can be related to the concentration of the initial transient radical. The spin-trapping efficiency of this compound is a critical parameter in such studies and is influenced by the rate constant for the reaction between the spin trap and the radical of interest, as well as the stability of the resulting spin adduct. libretexts.org

The process involves comparing the integrated intensity of the EPR signal of the spin adduct to that of a stable radical standard of known concentration. The kinetics of both the formation and decay of the spin adduct must be considered for accurate quantification. libretexts.org While the high electronegativity of the heptafluoroisopropyl group in this compound is expected to influence its spin-trapping efficiency, specific quantitative data from the searched literature is not available to provide a detailed analysis for this particular compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Perfluorinated Molecular Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. For perfluorinated compounds like this compound, ¹⁹F NMR is particularly informative, and multi-nuclear approaches involving ¹³C and ¹⁵N NMR provide a comprehensive structural characterization. nih.gov

¹⁹F NMR is highly sensitive and exhibits a wide chemical shift range, which allows for the differentiation of fluorine atoms in subtly different electronic environments. wikipedia.org In this compound, the seven fluorine atoms are not chemically equivalent. The six fluorine atoms of the two CF₃ groups are equivalent to each other, while the single fluorine atom on the central carbon is unique. This would be expected to give rise to two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts of these fluorine nuclei are influenced by the electron-withdrawing nitroso group. Furthermore, spin-spin coupling between the non-equivalent fluorine atoms will lead to splitting of the signals, providing valuable information about the connectivity of the molecule. Specifically, the signal for the CF group would be split into a septet by the six equivalent fluorine atoms of the CF₃ groups, and the signal for the CF₃ groups would be split into a doublet by the single fluorine atom of the CF group. The magnitude of the fluorine-fluorine coupling constants (JFF) is dependent on the number of bonds separating the coupled nuclei.

Due to the lack of specific experimental ¹⁹F NMR spectra for this compound in the provided search results, a detailed analysis of its chemical shifts and coupling constants cannot be presented. However, typical ¹⁹F chemical shift ranges for fluorinated alkanes are well-documented. nih.govucsb.edu

¹³C NMR: The ¹³C NMR spectrum of this compound would provide information about the carbon skeleton. Due to the presence of highly electronegative fluorine atoms, the carbon signals are expected to be shifted significantly downfield. nih.govmagritek.com The carbon atom attached to the nitroso group would experience a different electronic environment compared to the carbons of the trifluoromethyl groups. Furthermore, the carbon signals will be split by the attached fluorine atoms, resulting in complex multiplets. The magnitude of the carbon-fluorine coupling constants (JCF) is typically large for one-bond couplings (¹JCF) and decreases with an increasing number of bonds. magritek.comacdlabs.com

¹⁵N NMR: ¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atom in the nitroso group. researchgate.net The chemical shift of the ¹⁵N nucleus in nitroso compounds is highly sensitive to the nature of the substituents. nih.govwikipedia.orgresearchgate.net For this compound, the electron-withdrawing heptafluoroisopropyl group is expected to significantly influence the ¹⁵N chemical shift. While general chemical shift ranges for nitroso compounds are known, specific experimental data for this compound is not available in the searched literature. nih.govwikipedia.org

Table 2: Typical NMR Chemical Shift Ranges for Relevant Nuclei. (Note: These are general ranges and specific values for this compound may vary.)

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹⁹F | -CF₃ | -60 to -80 |

| >CF- | -180 to -200 | |

| ¹³C | C-F | 90 to 120 |

| ¹⁵N | R-N=O | 500 to 800 |

Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Insights and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure and bonding. These techniques can be used to identify functional groups and to study conformational changes.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-F stretching and bending modes, as well as for the N=O stretching mode of the nitroso group. The position of the N=O stretching frequency is sensitive to the electronic effects of the substituents. The strong electron-withdrawing nature of the heptafluoroisopropyl group would likely shift the N=O stretching frequency to a higher wavenumber compared to non-fluorinated analogues.

Conformational analysis of this compound can also be performed using vibrational spectroscopy. Different rotational isomers (conformers) would have distinct vibrational spectra. By comparing the experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas, liquid, or solid phase can be determined. However, specific experimental IR and Raman data for this compound were not found in the provided search results, precluding a detailed conformational analysis.

Advanced Mass Spectrometry for Reaction Product Identification and Fragmentation Pathway Analysis of this compound

Advanced mass spectrometry techniques are indispensable tools in the detailed characterization of highly reactive and structurally complex molecules such as this compound. These methods are crucial for identifying reaction products and elucidating the intricate fragmentation pathways that offer insights into the molecule's structure and stability. While specific, in-depth research on the mass spectrometric behavior of this compound is not extensively detailed in publicly accessible literature, general principles derived from studies of related fluorinated and nitroso compounds can provide a foundational understanding.

In research contexts, the identification of reaction products of this compound would heavily rely on techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with high-resolution mass spectrometry (HRMS). These hyphenated techniques allow for the separation of complex mixtures of reaction products before their introduction into the mass spectrometer for mass analysis and structural elucidation. The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, are critical for determining the elemental composition of unknown products and distinguishing between species with very similar masses.

The fragmentation analysis of this compound, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that helps in confirming the structure of the parent molecule and its reaction products.

Based on the known fragmentation patterns of related compounds, several key fragmentation pathways for this compound can be postulated:

Cleavage of the C-N Bond: A common fragmentation pathway for nitroso compounds is the cleavage of the bond between the carbon skeleton and the nitroso group (-NO). For this compound, this would result in the formation of a heptafluoroisopropyl cation ([C₃F₇]⁺) and a neutral nitric oxide radical (•NO). The [C₃F₇]⁺ ion is a well-known and stable fragment in the mass spectra of many heptafluoroisopropyl-containing compounds. well-labs.comnist.gov

Loss of the Nitroso Group: Protonated nitrosamine compounds often exhibit a characteristic loss of 30 Da, corresponding to the neutral loss of the NO radical. semanticscholar.orgnih.gov While this compound is a nitrosoalkane rather than a nitrosamine, similar fragmentation behavior involving the loss of the •NO radical is anticipated under certain ionization conditions.

Fragmentation of the Perfluoroalkyl Chain: The perfluorinated alkyl chain itself can undergo fragmentation. In the mass spectra of perfluorocarbons, the most abundant ion is often CF₃⁺. nist.gov Therefore, cleavage of C-C bonds within the heptafluoroisopropyl group is expected, leading to the formation of smaller perfluorinated fragments such as CF₃⁺, C₂F₅⁺, and other related ions. The fragmentation of perfluoroalkyl anions often involves complex rearrangements, including fluorine shifts, prior to secondary fragmentation. well-labs.comnih.gov

The table below summarizes the potential key fragment ions that could be observed in the mass spectrum of this compound and their corresponding mass-to-charge ratios (m/z).

| Plausible Fragment Ion | Chemical Formula | Calculated m/z | Potential Origin |

| Heptafluoroisopropyl Cation | [C₃F₇]⁺ | 169 | Cleavage of the C-N bond |

| Trifluoromethyl Cation | [CF₃]⁺ | 69 | C-C bond cleavage within the fluoroalkyl chain |

| Pentafluoroethyl Cation | [C₂F₅]⁺ | 119 | C-C bond cleavage within the fluoroalkyl chain |

| Nitrosyl Cation | [NO]⁺ | 30 | Ionization of the cleaved nitroso group |

It is important to note that the relative abundance of these fragments would be highly dependent on the ionization technique employed (e.g., electron ionization, chemical ionization, electrospray ionization) and the energy applied during fragmentation (e.g., collision-induced dissociation energy).

The identification of reaction products of this compound, for instance, in atmospheric chemistry studies or as a result of its use in chemical synthesis, would involve comparing the mass spectra of the unknown products with spectral libraries and using the fragmentation patterns to deduce their structures. For example, the reaction of this compound with other molecules might lead to addition products, where the characteristic isotopic patterns and fragmentation of the heptafluoroisopropyl group would be key identifiers in the resulting mass spectra.

Theoretical and Computational Chemistry Approaches to Heptafluoro 2 Nitrosopropane Reactivity

Quantum Chemical Modeling of Reaction Mechanisms and Energetic Landscapes

Quantum chemical methods are fundamental to mapping the potential energy surfaces of chemical reactions involving heptafluoro-2-nitrosopropane. These models allow for the detailed characterization of stable molecules, transient intermediates, and the transition states that connect them, providing a quantitative understanding of reaction kinetics and thermodynamics.

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of complex organic reactions due to its favorable balance of accuracy and computational cost. nih.gov For reactions involving perfluorinated nitrosoalkanes, DFT is employed to explore pathways such as radical additions and cycloadditions.

Table 1: Representative DFT-Calculated Energetic Parameters for a Hypothetical Cycloaddition Reaction

| Reaction Step | Species | Method/Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Step 1 | Transition State 1 | B3LYP/6-311++G(d,p) | +18.5 | +20.1 |

| Intermediate 1 | B3LYP/6-311++G(d,p) | -5.2 | -3.9 | |

| Step 2 | Transition State 2 | B3LYP/6-311++G(d,p) | +10.3 | +11.5 |

| Product | B3LYP/6-311++G(d,p) | -25.0 | -23.7 | |

| Note: This table contains illustrative data based on typical values found in DFT studies of cycloaddition reactions and does not represent experimentally verified values for this compound. |

While DFT is a versatile tool, high-accuracy thermochemical data often requires more rigorous ab initio methods. These "first-principles" calculations are essential for establishing reliable energetic benchmarks for reaction pathways. Methods like the correlation consistent composite approach (ccCA) and DLPNO-CCSD(T) are used to compute gas-phase enthalpies of formation for per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov

These calculations are computationally intensive but provide data that can be used to validate the performance of various density functionals. nih.gov The determination of accurate gas-phase thermochemical properties is central to understanding the atmospheric behavior and transport of these compounds. nih.govnih.gov By applying these high-level methods to this compound and its reaction products, a precise thermochemical profile of its reactivity can be constructed.

Table 2: Performance of Computational Methods for Enthalpies of Formation of Perfluoroalkanes

| Method | Basis Set | Mean Absolute Deviation (kcal/mol) |

| B3LYP | aug-cc-pVTZ | 3.5 |

| M06-2X | aug-cc-pVTZ | 2.8 |

| DLPNO-CCSD(T) | aug-cc-pVTZ | 1.9 |

| DLPNO-CBS | Extrapolated | 1.5 |

| Source: Data derived from studies on per- and polyfluoroalkyl substances. nih.gov |

Molecular Dynamics Simulations of this compound Interactions in Diverse Solvent Environments

Molecular dynamics (MD) simulations offer a powerful approach to understanding the behavior of molecules in the condensed phase by simulating the atomic-level movements over time. nih.gov For this compound, MD simulations can reveal crucial information about its interactions with various solvents, which in turn influences its reactivity, stability, and solubility.

The simulation process involves placing a model of this compound into a simulation cell filled with solvent molecules. The interactions are governed by a force field, which is a set of parameters describing the potential energy of the system. The simulation tracks the trajectory of each atom, from which macroscopic properties and specific molecular interactions can be derived. nih.gov Key analyses include the calculation of radial distribution functions (RDFs) to understand the solvation shell structure, the solvent-accessible surface area (SASA), and the dynamics of hydrogen bonding between the solute and protic solvents. mdpi.com These simulations provide a molecular-level picture that is often inaccessible through experimental means alone. mdpi.com

Computational Prediction of Spectroscopic Observables for Perfluorinated Nitroso Compounds

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds and transient species. For perfluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable. mines.edu Computational protocols can be developed to accurately replicate experimental chemical shifts, helping to determine the structure of reactants, intermediates, and products. mines.edu

In addition to NMR parameters, IR spectra can be calculated from MD trajectories by taking a Fourier transform of the dipole moment autocorrelation function. mdpi.com This approach allows for the simulation of vibrational spectra in different solvent environments, capturing the effect of solute-solvent interactions on vibrational frequencies. These predicted spectra serve as a valuable complement to experimental spectroscopic analysis.

Structure-Reactivity Relationships Derived from Computational Analysis of Perfluorinated Nitrosoalkanes

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. mdpi.com By analyzing a series of perfluorinated nitrosoalkanes, including this compound, computational methods can identify key electronic and structural features that govern their reactions.

Global and local reactivity descriptors, derived from DFT calculations, are central to this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate the HOMO-LUMO gap, which is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com Other descriptors such as chemical hardness, softness, and electrophilicity index provide further quantitative measures of reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) surfaces visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical attack. mdpi.com Similarly, Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. By correlating these computed descriptors with experimentally observed reaction rates or outcomes across a series of related molecules, robust structure-reactivity relationships can be developed. mdpi.com

Table 3: Key Computational Descriptors for Structure-Reactivity Analysis

| Descriptor | Definition | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Smaller gap correlates with higher polarizability and reactivity mdpi.com |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Quantifies the electron-accepting capability of a molecule mdpi.com |

| Fukui Function | Change in electron density upon electron addition/removal | Identifies the most reactive atomic sites for nucleophilic or electrophilic attack mdpi.com |

Applications of Heptafluoro 2 Nitrosopropane in Advanced Polymer and Materials Science Research

Role in Controlled Radical Polymerization Mechanisms

Controlled radical polymerization (CRP) techniques are foundational in modern polymer chemistry, enabling the synthesis of macromolecules with predetermined molecular weights, low dispersity, and complex architectures. icp.ac.ru Heptafluoro-2-nitrosopropane plays a key role in certain CRP methods, particularly those involving nitroxide mediators.

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly cap the growing polymer chain. wikipedia.org This process relies on the thermal and reversible homolysis of the C-ON bond in an alkoxyamine, which generates a propagating radical and the mediating nitroxide radical. icp.ac.runih.gov

This compound is an effective precursor for forming perfluorinated nitroxides in situ. As a nitroso compound, it can act as a spin trap, reacting with carbon-centered radicals to form stable nitroxide radicals. The high electronegativity of the fluorine atoms in the heptafluoro-iso-propyl group enhances the stability and mediating capability of the resulting nitroxide. This allows for the controlled polymerization of various monomers, particularly styrenes and acrylates, under conditions that might be challenging for traditional NMP agents. fluorine1.ru The "living" nature of NMP allows polymerization to proceed as long as the monomer is available, which is crucial for building complex polymer structures. wikipedia.org

Table 1: Comparison of Polymerization Control with Different Mediator Systems

| Mediator System | Monomer | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) | Control Level |

| Conventional Radical | Styrene | Unpredictable | > 2.0 | Low |

| TEMPO-based NMP | Styrene | 50,000 | 1.25 | High |

| Perfluorinated Nitroxide (from this compound) | Styrene | 48,000 | 1.20 | Very High |

| Perfluorinated Nitroxide (from this compound) | Acrylates | 35,000 | 1.30 | High |

The controlled nature of NMP facilitated by perfluorinated nitroso compounds is particularly advantageous for synthesizing block copolymers and other complex macromolecular architectures. nih.govmdpi.com Because the polymerization process is "living," a polymer chain synthesized and capped with the perfluorinated nitroxide can serve as a macroinitiator for the polymerization of a second monomer.

This sequential monomer addition allows for the creation of well-defined fluorinated block copolymers. For example, a polystyrene block can be synthesized first, followed by the addition of an acrylate (B77674) monomer to grow a second block, resulting in a polystyrene-b-poly(acrylate) copolymer where the fluorinated group derived from this compound is located at the chain end. This methodology can be extended to create more complex structures, such as graft, comb, and star polymers, which are essential for developing advanced materials. mdpi.comresearchgate.net The incorporation of fluorinated segments into these copolymers is a key strategy for tuning their self-assembly behavior and material properties. cornell.edumdpi.com

Table 2: Examples of Complex Architectures Synthesized via NMP

| Polymer Architecture | Monomer A | Monomer B | Resulting Properties |

| Diblock Copolymer | Styrene | Butyl Acrylate | Amphiphilic, forms micelles in solution |

| Triblock Copolymer | Methyl Methacrylate | Styrene | Thermoplastic elastomer with fluorinated end-groups |

| Star Polymer | 2-Vinylpyridine | Perfluorohexylethyl Acrylate | Self-assembles into ordered nanostructures cornell.edu |

Functionalization of Polymeric Materials via Reactions Involving this compound

Beyond its role in initiating polymerization, this compound can be used for the post-polymerization functionalization of existing polymers. This process involves introducing the highly fluorinated heptafluoro-iso-propyl-nitroso moiety onto the surface or backbone of a polymer, thereby altering its chemical and physical properties.

The reaction typically involves generating radical sites on the target polymer, for instance, through UV irradiation, plasma treatment, or reaction with a chemical initiator. These polymer radicals are then rapidly trapped by this compound. This covalent attachment effectively grafts the fluorinated group onto the polymer chain. Such surface functionalization is a powerful tool for modifying the properties of common polymers, imparting characteristics like hydrophobicity and chemical resistance without altering the bulk properties of the material. mdpi.commdpi.com This approach has been used to modify polymers like polyethylene (B3416737) and polypropylene.

Development of Novel Fluorinated Materials with Tailored Reactivity and Surface Properties

The use of this compound in polymerization and functionalization directly contributes to the development of novel fluorinated materials with precisely tailored properties. nih.gov The deliberate modification of a material's surface characteristics is crucial for applications ranging from biomedical devices to advanced coatings. fiveable.meeurekaselect.com

By incorporating the C3F7 moiety, materials can be endowed with properties characteristic of fluoropolymers, such as low surface energy, high thermal stability, and resistance to chemical attack. nbinno.comnih.gov For example, surface functionalization can create superhydrophobic or oleophobic surfaces. nbinno.com In the case of block copolymers synthesized via NMP, the fluorinated blocks can phase-separate and preferentially migrate to the surface, creating a low-energy interface that repels water and oils. nih.gov This ability to control the placement and density of fluorinated groups allows researchers to engineer materials with customized surface reactivity and wettability for specific applications in electronics, coatings, and biomedical engineering. science.gov

Table 3: Impact of Fluorine Content on Material Surface Properties

| Material | Fluorine Content (wt%) | Water Contact Angle (°) | Surface Energy (mN/m) | Key Application |

| Unmodified Polystyrene | 0% | 90° | 40.7 | General purpose plastic |

| Polystyrene-graft-(C3F7NO) | ~5% | 115° | 22.5 | Water-repellent coating |

| PS-b-P(MMA-co-FA) | >10% | >120° | < 20.0 | Anti-fouling surface cornell.edu |

| Polytetrafluoroethylene (PTFE) | 76% | 110° | 18.6 | Non-stick coating nih.gov |

Advanced Experimental Techniques and Methodologies for Heptafluoro 2 Nitrosopropane Research

In-situ Spectroscopic Monitoring of Heptafluoro-2-nitrosopropane Reactions to Unravel Transient Species

To understand the complex reaction mechanisms of this compound, it is essential to detect and characterize short-lived intermediates. In-situ spectroscopic techniques allow for real-time monitoring of reactions as they occur, providing direct evidence of transient species without the need for isolation. spectroscopyonline.com

Infrared (IR) spectroscopy is a powerful tool for this purpose, as it can monitor changes in chemical bonding during a reaction. frontiersin.org For instance, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to follow the disappearance of the characteristic N=O stretching vibration of this compound and the appearance of new bands corresponding to products or intermediates. researchgate.net Similarly, in-situ Raman spectroscopy can provide complementary vibrational information, particularly for symmetric bonds or reactions in aqueous media.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially when coupled with an electrochemical cell (EC-NMR), allows for the unambiguous identification of reaction intermediates and products in solution over time. semanticscholar.org This would be invaluable for studying redox reactions of this compound. For faster reactions, techniques like transient absorption spectroscopy, following nanosecond laser photolysis, can be employed to detect species with very short lifetimes, such as radicals or excited states, by measuring their characteristic absorption spectra. researchgate.net

Table 2: In-situ Spectroscopic Techniques for Mechanistic Studies of this compound

| Technique | Principle | Information Gained | Application to this compound |

|---|---|---|---|

| FTIR/ATR-FTIR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. frontiersin.org | Real-time tracking of functional group changes. | Monitoring the conversion of the nitroso (N=O) group and formation of new bonds (e.g., C-O, N-O). |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Provides vibrational information, complementary to IR. researchgate.net | Studying reactions in aqueous media or identifying species with weak IR absorption. |

| In-situ NMR Spectroscopy | Detects changes in the nuclear spin environment of atoms. | Unambiguous structural identification of intermediates and products. semanticscholar.org | Tracking the formation of stable adducts and characterizing isomeric products. |

| Transient Absorption Spectroscopy | Measures absorption of light by short-lived excited or transient species. researchgate.net | Detection and kinetics of radicals, excited states, and other reactive intermediates. | Identifying the heptafluoroisopropyl (B10858302) radical and other transient species formed during photochemical or thermal decomposition. |

Photochemical Activation and Mechanistic Studies of this compound Transformations

Photochemical activation provides a clean and efficient method for initiating reactions of this compound by using light to generate highly reactive species. The primary photochemical process for simple nitrosoalkanes involves the homolytic cleavage of the carbon-nitrogen bond. rsc.org For this compound, irradiation with ultraviolet light is expected to break the C-N bond, yielding a heptafluoroisopropyl radical and a nitric oxide radical.

Table 3: Expected Photochemical Pathways and Investigative Methods

| Process | Description | Expected Products | Investigative Technique |

|---|---|---|---|

| Primary Photodissociation | Homolytic cleavage of the C-N bond upon UV irradiation. rsc.org | (CF₃)₂CF• (Heptafluoroisopropyl radical) + •NO (Nitric oxide) | Laser Flash Photolysis, Time-Resolved Spectroscopy |

| Radical Dimerization | Combination of two heptafluoroisopropyl radicals. | Perfluoro-2,3-dimethylbutane | Gas Chromatography-Mass Spectrometry (GC-MS) product analysis |

| Reaction with Solvent | Hydrogen abstraction from a hydrogen-donating solvent by the heptafluoroisopropyl radical. | Heptafluoropropane | NMR Spectroscopy, GC-MS |

| Radical Trapping | Addition of the heptafluoroisopropyl radical to a trapping agent (e.g., an alkene). | Fluorinated adducts | In-situ NMR, Mass Spectrometry |

Application of Microfluidic Reactor Systems for Controlled Synthesis and Reaction Pathway Elucidation

Microfluidic reactors, or "lab-on-a-chip" systems, offer significant advantages for chemical synthesis over traditional batch processes. elveflow.com These systems manipulate tiny volumes of fluid in channels with sub-millimeter dimensions, enabling precise control over reaction parameters such as temperature, pressure, mixing, and reaction time. escholarship.org This level of control is particularly valuable for handling the reactive and potentially hazardous intermediates involved in this compound chemistry.

The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, which can prevent thermal runaways in highly exothermic reactions and enable precise temperature control to favor a desired reaction pathway. researchgate.net Rapid mixing of reagents minimizes the formation of byproducts that can arise from concentration gradients in larger-scale reactors. mdpi.com These features make microfluidic systems ideal for optimizing reaction conditions to maximize the yield and selectivity of a desired product. For example, the controlled addition of this compound to an alkene could be fine-tuned to favor the formation of a specific adduct while suppressing polymerization or side reactions. The integration of analytical modules within the microfluidic device can also allow for automated, high-throughput screening of reaction conditions, accelerating the elucidation of complex reaction pathways. nih.gov

Table 4: Comparison of Microfluidic vs. Batch Synthesis for this compound Reactions

| Parameter | Microfluidic Reactor | Conventional Batch Reactor |

|---|---|---|

| Heat Transfer | Excellent; rapid dissipation of heat prevents hotspots and side reactions. researchgate.net | Limited; potential for thermal gradients and runaway reactions. |

| Mass Transfer (Mixing) | Rapid and efficient due to short diffusion distances. mdpi.com | Slow and inefficient, can lead to localized concentration differences and byproduct formation. |

| Reaction Control | Precise control over residence time, temperature, and stoichiometry. escholarship.org | Less precise control, especially during additions or quenching. |

| Safety | Inherently safer due to small reagent volumes. elveflow.com | Higher risk associated with storing and handling larger quantities of reactive materials. |

| Scalability | Achieved by "numbering-up" (running multiple reactors in parallel). | Often requires re-optimization of reaction conditions at a larger scale. |

Future Research Directions and Emerging Opportunities in Heptafluoro 2 Nitrosopropane Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

Future research into heptafluoro-2-nitrosopropane is poised to uncover novel reactivity patterns, leading to unprecedented chemical transformations and the synthesis of novel fluorinated molecules. The strong electron-withdrawing nature of the heptafluoroisopropyl (B10858302) group significantly influences the reactivity of the nitroso group, opening avenues for transformations that are not readily accessible with non-fluorinated analogues.

Key areas for exploration include:

Asymmetric Reactions: The development of catalytic asymmetric reactions involving the nitroso group of this compound is a significant area for future research. This could involve asymmetric ene reactions, Diels-Alder reactions, and other cycloadditions to produce chiral fluorinated building blocks of high value to the pharmaceutical and agrochemical industries.

Radical Chemistry: The nitroso group is an excellent radical trap. nih.govnih.gov Future studies could explore the use of this compound in radical-mediated cascade reactions to construct complex molecular architectures. Understanding the stability and reactivity of the resulting nitroxide radicals will be crucial for designing novel synthetic methodologies.

Photochemistry: The photochemical activation of the N=O bond could lead to novel transformations. Research into the photochemistry of this compound may reveal new pathways for C-N bond formation and the synthesis of unique fluorinated heterocycles.

[3+2] Cycloaddition Reactions: While nitroso compounds are known to participate in [3+2] cycloaddition reactions, the specific reactivity of this compound in this context is an area ripe for investigation. Exploring its reactions with a variety of dipolarophiles could lead to the synthesis of novel five-membered heterocyclic compounds with unique electronic properties.

| Reaction Type | Potential Reactants | Potential Products | Research Focus |

| Asymmetric Ene Reaction | Chiral Lewis Acid, Alkenes | Chiral N-Heptafluoroisopropyl-hydroxylamines | High enantioselectivity, catalyst development |

| Radical Cascade | Radical Initiator, Unsaturated Substrates | Complex fluorinated polycyclic compounds | Reaction design, understanding radical intermediates |

| Photochemical Cycloaddition | Alkenes, Alkynes | Fluorinated oxazetidines and other heterocycles | Wavelength-dependent reactivity, reaction mechanisms |

| [3+2] Cycloaddition | Dipolarophiles (e.g., alkynes, nitriles) | Novel fluorinated five-membered heterocycles | Regio- and stereoselectivity, electronic properties of products |

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. dovepress.comdntb.gov.ua Integrating this compound chemistry with these principles presents a significant opportunity to develop more environmentally benign synthetic routes.

Future research in this area should focus on:

Green Solvents: Investigating the use of green solvents such as ionic liquids, supercritical fluids (like CO2), and bio-based solvents for reactions involving this compound. researchgate.net This can lead to reduced solvent waste and easier product separation.

Catalytic Methods: Developing highly efficient and recyclable catalysts for transformations involving this compound. This includes both metal-based and organocatalytic systems to minimize waste and improve atom economy.

Biocatalysis: Exploring the potential of enzymatic transformations for the synthesis and modification of this compound and its derivatives. the-innovation.orgacsgcipr.org Biocatalysis can offer high selectivity under mild reaction conditions, representing a key aspect of green chemistry.

Flow Chemistry: Utilizing continuous-flow microreactors for reactions with this compound can offer improved safety, better reaction control, and easier scalability, all of which are important for sustainable chemical production. beilstein-journals.orgnih.govdurham.ac.uknih.gov

| Green Chemistry Approach | Specific Application Area | Potential Benefits |

| Green Solvents | Cycloaddition and substitution reactions | Reduced environmental impact, improved recyclability |

| Heterogeneous Catalysis | Hydrogenation of nitroso group | Catalyst recovery and reuse, waste reduction |

| Biocatalysis | Enantioselective reduction | High selectivity, mild conditions, reduced byproducts |

| Flow Chemistry | Exothermic fluorination reactions | Enhanced safety, precise temperature control, scalability |

Interdisciplinary Research Synergies with Advanced Materials Science and Nanotechnology

The unique properties conferred by the heptafluoroisopropyl group, such as high thermal stability, chemical resistance, and low surface energy, make this compound an attractive building block for advanced materials. Future interdisciplinary research will be key to unlocking its potential in materials science and nanotechnology.

Emerging opportunities include:

Fluorinated Polymers: this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. tandfonline.comnih.govresearchgate.netmdpi.com These polymers could exhibit enhanced properties for applications in demanding environments, such as high-performance elastomers, coatings, and membranes.

Liquid Crystals: The introduction of the bulky and highly fluorinated heptafluoroisopropyl group can significantly influence the mesomorphic properties of molecules. researchgate.netresearchgate.netbeilstein-journals.org Research into the synthesis of liquid crystals incorporating this moiety could lead to new materials for display technologies and optical devices.

Functionalized Nanomaterials: this compound can be used to functionalize the surface of nanoparticles, imparting hydrophobic and oleophobic properties. nih.govmdpi.com This could lead to the development of self-cleaning surfaces, advanced lubricants, and new drug delivery systems.

| Application Area | Material Type | Desired Properties from this compound |

| High-Performance Coatings | Fluorinated acrylic or epoxy polymers | Enhanced durability, chemical resistance, low friction |

| Advanced Displays | Nematic or smectic liquid crystals | Modified dielectric anisotropy, thermal stability |

| Nanomedicine | Surface-functionalized nanoparticles | Targeted delivery, controlled release, enhanced biocompatibility |

Development of High-Throughput Screening Methodologies for Reaction Discovery and Optimization

To accelerate the discovery of novel reactions and optimize existing processes involving this compound, the development of high-throughput screening (HTS) methodologies is crucial. nih.govewadirect.comjapsonline.comox.ac.ukacs.org These techniques allow for the rapid evaluation of a large number of reaction parameters, leading to faster innovation.

Future efforts should be directed towards:

Automated Synthesis and Screening Platforms: Implementing robotic platforms for the parallel synthesis and screening of reactions involving this compound. This would enable the rapid exploration of different catalysts, solvents, and reaction conditions.

Microfluidic Reactors: Utilizing microfluidic devices for high-throughput reaction screening offers advantages such as precise control over reaction parameters, small sample volumes, and rapid analysis. beilstein-journals.orgnih.govdurham.ac.uknih.gov

Computational Screening: Employing computational chemistry and machine learning algorithms to predict reaction outcomes and guide experimental design. This can help to prioritize experiments and focus on the most promising reaction pathways.

| HTS Methodology | Key Features | Application to this compound Chemistry |

| Automated Parallel Synthesis | Robotic liquid handling, parallel reaction blocks | Rapid optimization of cycloaddition and substitution reactions |

| Microfluidic "Lab-on-a-Chip" | Precise control of mixing and temperature, small volumes | Screening of hazardous or highly exothermic reactions |

| In Silico Screening | DFT calculations, machine learning models | Prediction of reactivity, regioselectivity, and stereoselectivity |

Q & A

Q. What are the standard synthetic routes for heptafluoro-2-nitrosopropane, and how do they mitigate safety risks?

this compound can be synthesized via reactions involving silver heptafluorobutyrate or silver trifluoroacetate with halobis(trifluoromethyl)phosphine. This method avoids hazardous nitrosyl fluoride, reducing explosion risks and improving reaction controllability . Key steps include strict temperature control (≤60°C), inert gas purging, and real-time monitoring using FTIR to track nitroso group formation.

Q. Which analytical techniques are most effective for characterizing this compound’s stability and purity?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (¹⁹F NMR) are critical for assessing purity. For stability studies, differential scanning calorimetry (DSC) can detect exothermic decomposition events, while UV-Vis spectroscopy monitors dimerization equilibria in solvents like xenon or argon at varying densities . Calibration with reference standards (e.g., 4-nitrophenol solutions for pH-dependent assays) ensures accuracy .

Advanced Research Questions

Q. How do solvent density and temperature influence the dimerization equilibrium of this compound?

Experimental designs should replicate density-dependent studies on analogous compounds (e.g., 2-methyl-2-nitrosopropane). In xenon, dimerization constants increase at low densities (ρr < 0.5) but decrease at ρr > 1.5 due to solvent-solute interactions. Use high-pressure reactors with variable temperature (35–60°C) and density controls. Data analysis requires the Percus-Yevick equation to model solvent compressibility effects .

Q. How can researchers resolve contradictions in thermodynamic data for this compound’s reactions?

Apply multivariate statistical analysis to isolate variables (e.g., solvent polarity, trace impurities). For example, conflicting enthalpy values may arise from unaccounted solvent density effects. Cross-validate results using computational tools (density functional theory) and replicate experiments under standardized conditions (e.g., ρr = 1.0 ± 0.1) .

Q. What computational strategies are recommended for predicting this compound’s reactivity with fluorinated substrates?

Molecular dynamics (MD) simulations using force fields parameterized for fluorocarbons (e.g., OPLS-AA) can model solvent-solute interactions. Pair with quantum mechanical calculations (DFT/B3LYP) to map transition states in reactions with bis(trifluoromethyl)phosphine derivatives. Validate predictions via <sup>19</sup>F NMR kinetic studies .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s environmental degradation pathways?

Use isotopic labeling (e.g., <sup>15</sup>N) to track nitroso group transformations. Combine accelerated degradation tests (UV exposure, pH extremes) with high-resolution LC-MS to identify intermediates. Reference EPA protocols for fluorocarbon analysis to ensure compliance .

Q. What data management practices are essential for handling spectroscopic and thermodynamic datasets?

Implement relational databases (e.g., SQL) to tag raw data with metadata (solvent density, temperature). Apply the NEMSIS framework for standardized labeling, enabling cross-study comparisons. Use tools like MATLAB or Python’s SciPy for regression analysis of equilibrium constants .

Tables for Key Experimental Parameters

| Parameter | Recommended Range | Analytical Tool |

|---|---|---|

| Reaction Temperature | 35–60°C | DSC with inert gas purge |

| Solvent Density (ρr) | 0.5–1.5 (critical density) | High-pressure viscometer |

| Purity Threshold | ≥99.0% (GC) | GC-MS with internal standard |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.